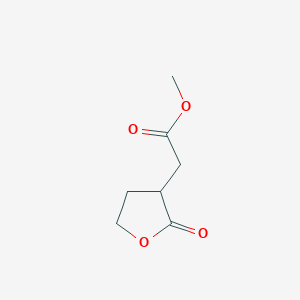
Dithiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dithiiranes can be synthesized through several methods, including the sulfurization of non-enolizable dicarbonyl compounds. One common approach involves the reaction of a dicarbonyl compound with Lawesson’s reagent or boron trisulfide, leading to the formation of a bicyclic 1,3-dithietane intermediate. Oxidative hydrolysis of this intermediate yields the desired dithiirane .
Another method involves the reaction of a 6-exo-oxide of a dithiabicyclo compound with potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate. This reaction produces the first isolable this compound oxide .
Industrial Production Methods: Industrial production of dithiiranes is not well-documented, likely due to their high reactivity and instability. Most synthetic methods are performed on a laboratory scale for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Dithiiranes undergo various chemical reactions, including oxidation, reduction, and isomerization. For example, oxidation of dithiiranes can produce dithiirane oxides . They can also undergo thermal isomerization to form other sulfur-containing compounds .
Common Reagents and Conditions:
Major Products:
Oxidation: this compound oxides.
Isomerization: Various sulfur-containing bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
Dithiiranes have several applications in scientific research:
Chemistry: Dithiiranes are used as intermediates in the synthesis of more complex sulfur-containing compounds.
Biology and Medicine: Dithiiranes and their derivatives are being explored for their potential biological activities, including their role as reactive sulfur species donors.
Industry: While industrial applications are limited, dithiiranes’ reactivity could be harnessed in the development of new materials and catalysts.
Wirkmechanismus
Dithiiranes can be compared to other three-membered ring compounds containing chalcogen atoms, such as dioxiranes, diseleniranes, and ditelluriranes .
Dioxiranes: These compounds contain two oxygen atoms and are known for their strong oxidizing properties. They are widely used in organic synthesis as oxidizing agents.
Diseleniranes and Ditelluriranes: These compounds contain selenium and tellurium atoms, respectively.
Uniqueness of Dithiiranes: Dithiiranes are unique due to their high reactivity and the presence of sulfur atoms, which impart distinct chemical properties. Their strained ring structure makes them valuable intermediates in synthetic chemistry and potential candidates for various applications in research and industry.
Vergleich Mit ähnlichen Verbindungen
- Dioxiranes
- Diseleniranes
- Ditelluriranes
Eigenschaften
CAS-Nummer |
56712-23-3 |
|---|---|
Molekularformel |
CH2S2 |
Molekulargewicht |
78.16 g/mol |
IUPAC-Name |
dithiirane |
InChI |
InChI=1S/CH2S2/c1-2-3-1/h1H2 |
InChI-Schlüssel |
XJLXLCWHYSPAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1SS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


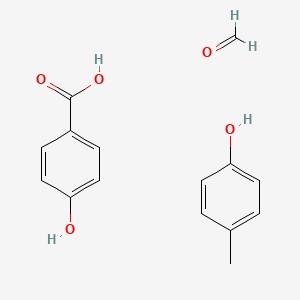
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
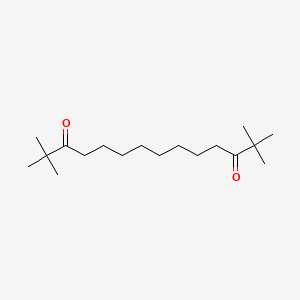


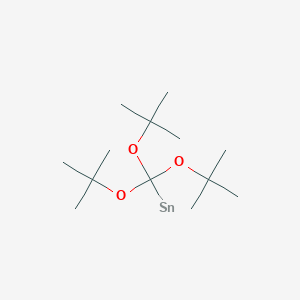
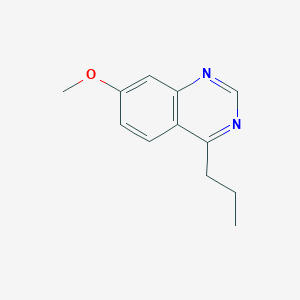
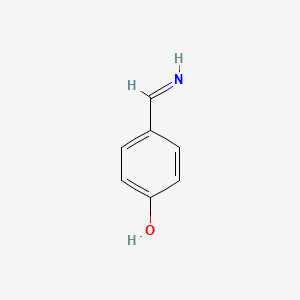
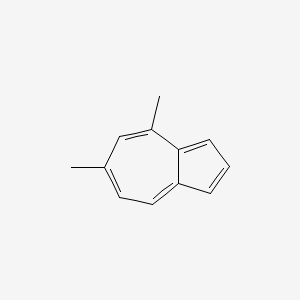
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
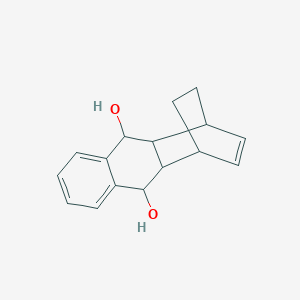

![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
